molecular formula C16H10BrClO2 B3041231 6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin CAS No. 263365-09-9

6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin

Cat. No.: B3041231
CAS No.: 263365-09-9
M. Wt: 349.6 g/mol
InChI Key: CZIUXPFSKWYIHL-UHFFFAOYSA-N
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Description

6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin is a chemical compound known for its unique properties and versatility. It is extensively used in scientific research, particularly in medicinal chemistry, drug discovery, and material science. The compound’s structure includes a bromine atom at the 6th position, a chlorine atom at the 2’ position of the phenyl ring, and a methyl group at the 4th position of the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin typically involves the use of bromine and chloroform. A general procedure includes the bromination of 3-(2-chlorophenyl)-4-methylcoumarin in the presence of a suitable solvent . The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine and chlorine substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin is widely used in scientific research due to its unique properties. Some of its applications include:

    Medicinal Chemistry: It serves as a valuable building block for synthesizing novel compounds with potential therapeutic effects.

    Drug Discovery: The compound is used in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.

    Material Science: It is used in the synthesis of advanced materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin include:

  • 6-Bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one
  • 3-(2-((piperidine-1-yl)methyl amino)-6-substituted phenylpyrimidin-4-yl)-6-bromo-2H-chromone-2-one

Uniqueness

The uniqueness of 6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3-(2-chlorophenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIUXPFSKWYIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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